4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Overview
Description
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine; oxalic acid is a chemical compound that combines the structural features of morpholine, phenoxy, and ethoxy groups
Scientific Research Applications
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine typically involves a multi-step process:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 3-ethylphenol with an appropriate ethylating agent under basic conditions to form 3-ethylphenoxy.
Ethoxylation: The 3-ethylphenoxy intermediate is then reacted with ethylene oxide to introduce the ethoxy groups.
Morpholine Addition: The ethoxylated intermediate is further reacted with morpholine under controlled conditions to form the final product.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or cellular functions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(3-Propylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(3-Butylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific ethyl substitution on the phenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.C2H2O4/c1-2-15-4-3-5-16(14-15)20-13-12-19-11-8-17-6-9-18-10-7-17;3-1(4)2(5)6/h3-5,14H,2,6-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDRGSRFNLZWRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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